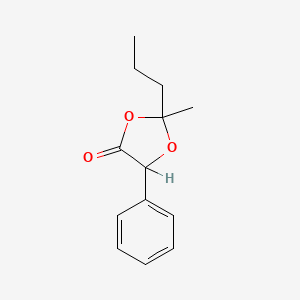
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis due to their stability and reactivity. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methyl, phenyl, and propyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one can be synthesized through the acetalization of carbonyl compounds with diols. A common method involves the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically employs toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Techniques such as distillation and crystallization are employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its pharmacological properties.
Industry: Utilized in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one involves its interaction with molecular targets and pathways. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . Its stability and reactivity make it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with a similar ring structure.
1,3-Dioxane: A six-membered ring analog with different stability and reactivity.
Ethylene Carbonate: A related compound used in similar applications.
Uniqueness
2-Methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of methyl, phenyl, and propyl groups makes it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
6946-58-3 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
2-methyl-5-phenyl-2-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C13H16O3/c1-3-9-13(2)15-11(12(14)16-13)10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3 |
InChI-Schlüssel |
ORTRRAQKJPYUNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(OC(C(=O)O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



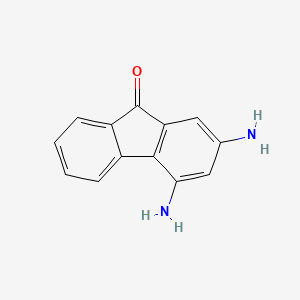


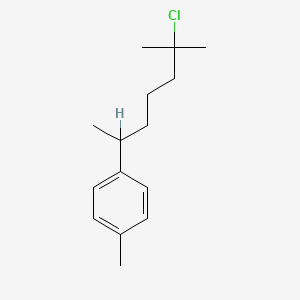

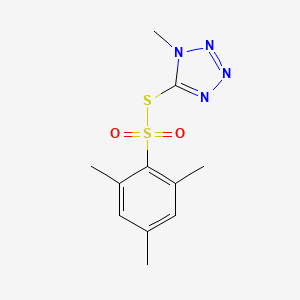

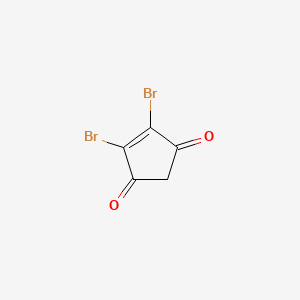
![4,9-Diphenyl-3a,4,9,9a-tetrahydro-4,9-epoxynaphtho[2,3-d][1,3]dioxol-2-one](/img/structure/B12803631.png)
![8,14-dimethyl-12-oxa-9λ6,17-dithia-8,13-diazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,11(15),13-hexaene 9,9-dioxide](/img/structure/B12803634.png)
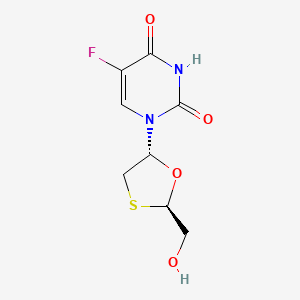

![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
